molecular formula C17H18Cl2N2O3 B2729910 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea CAS No. 1705846-18-9

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea

Cat. No.: B2729910
CAS No.: 1705846-18-9
M. Wt: 369.24
InChI Key: VQSUBXDSXPORFG-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloro and methoxy groups attached to phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea typically involves the reaction of appropriate chloro and methoxy substituted phenyl isocyanates with suitable amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted products.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea can be compared with other similar compounds such as:

    1-(5-Chloro-2-methoxyphenyl)-3-(2-chlorophenyl)urea: This compound lacks the additional methoxyethyl group, which may affect its chemical and biological properties.

    1-(2-Chlorophenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea: The absence of the 5-chloro-2-methoxyphenyl group may result in different reactivity and applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-23-15-8-7-11(18)9-14(15)21-17(22)20-10-16(24-2)12-5-3-4-6-13(12)19/h3-9,16H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSUBXDSXPORFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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